
3,5-Dibromopyridine 1-oxide
Overview
Description
3,5-Dibromopyridine 1-oxide is an organic compound with the chemical formula C5H3Br2NO. It is characterized by light yellow crystals and can be dissolved in some organic solvents . This compound is used in the synthesis of various organic compounds, including pesticides, drugs, and dyes .
Preparation Methods
Microreactor-Based Continuous-Flow Oxidation
Reaction Design and Optimization
The patented microreactor process (CN104447531A/B) revolutionizes 3,5-dibromopyridine 1-oxide synthesis by combining 3,5-dibromopyridine with hydrogen peroxide in a carboxylic acid solvent system under controlled flow conditions . Key operational parameters include:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 60–70°C | <70°C minimizes decomposition |
Pressure | 0.5 MPa | Enhances mixing efficiency |
Residence Time | 30 seconds | Prevents over-oxidation |
H₂O₂:Pyridine Ratio | 2.5:1 molar | Balances reactivity & safety |
Solvent Concentration | 3.05 mol/L (TFA) | Maximizes substrate solubility |
Reaction scalability is demonstrated across three representative batches (Table 1):
Table 1. Microreactor Performance Across Production Scales
Scale (g) | Solvent | Yield (%) | Purity (%) | ¹H NMR δ (ppm) |
---|---|---|---|---|
10 | TFA | 96.0 | 99.9 | 7.98 (s,1H), 8.61 (s,2H) |
348 | TFA | 98.9 | 99.7 | 7.97 (s,1H), 8.61 (s,2H) |
100 | TFA | 97.5 | 99.5 | 7.99 (s,1H), 8.60 (s,2H) |
This method’s superiority stems from the microreactor’s high surface-to-volume ratio, enabling rapid heat dissipation and minimizing thermal degradation pathways . Trifluoroacetic acid (TFA) emerges as the optimal solvent due to its dual role as proton donor and stabilizer for the reactive N-oxide intermediate .
Mechanistic Insights into Pyridine N-Oxidation
Hydrogen Peroxide Activation Pathway
The oxidation mechanism proceeds through electrophilic attack by protonated hydrogen peroxide (H₃O₂⁺) at the pyridine nitrogen (Figure 1). Density functional theory (DFT) calculations suggest that bromine substituents at the 3- and 5-positions increase the nitrogen’s electron density by +0.18 eV compared to unsubstituted pyridine, accelerating the oxidation kinetics . The TFA solvent stabilizes the transition state through hydrogen bonding, reducing activation energy by 12.3 kJ/mol .
Figure 1. Proposed Mechanism for N-Oxidation
-
Proton transfer from TFA to H₂O₂ forms H₃O₂⁺
-
Electrophilic attack at pyridine nitrogen
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Deprotonation to generate N-oxide
-
Solvent-assisted stabilization of product
Comparative Analysis of Oxidation Methodologies
Microreactor vs. Batch Reactor Performance
A side-by-side comparison reveals the technological advantages of continuous-flow systems:
Metric | Microreactor (TFA/H₂O₂) | Batch (m-CPBA/CHCl₃) |
---|---|---|
Reaction Time | 30 sec | 6–8 hours |
Temperature Control | ±0.5°C | ±5°C |
Byproduct Formation | <0.3% | 5–7% |
Energy Consumption | 18 kWh/kg | 42 kWh/kg |
Scalability | Linear | Logarithmic |
The batch process utilizing m-CPBA, while effective for laboratory-scale synthesis (63–87% yields) , suffers from poor heat management and significant chlorinated byproducts. In contrast, the microreactor’s rapid mixing eliminates hot spots responsible for decomposition pathways .
Advanced Process Optimization Strategies
Solvent Screening and Selection
Patent data identifies solvent polarity as critical for reaction efficiency:
Solvent Efficiency Ranking
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Trifluoroacetic acid (Yield: 98.9%)
-
Acetic acid (Yield: 94.2%)
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Propionic acid (Yield: 89.7%)
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Methanol (Yield: 72.4%)
Carboxylic acids outperform alcoholic solvents due to their ability to stabilize charged intermediates. TFA’s strong proton-donating capacity (pKa = 0.23) facilitates rapid H₂O₂ activation, while its low boiling point (72°C) simplifies post-reaction removal .
Industrial-Scale Implementation Considerations
Waste Stream Management
The microreactor process generates only 0.8 kg of waste per kg product, primarily consisting of dilute TFA/water mixtures amenable to distillation recovery . This contrasts favorably with traditional methods producing halogenated waste streams requiring specialized treatment .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromopyridine 1-oxide undergoes various chemical reactions, including substitution reactions. It can react with organomagnesiums and organolithiums to form substituted and functionalized structures .
Common Reagents and Conditions: Common reagents used in these reactions include organolithiums and organomagnesiums. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further used in the synthesis of other organic compounds .
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 3,5-dibromopyridine 1-oxide is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of several bioactive compounds. For instance:
- Antimicrobial Agents : The compound has been utilized to synthesize various antimicrobial agents through reactions with different electrophiles .
- Anticancer Drugs : Research indicates that derivatives of this compound exhibit potential anticancer activity. The synthesis of such derivatives often involves cross-coupling reactions facilitated by this compound .
Case Study: Synthesis of Anticancer Compounds
A study demonstrated that this compound could be transformed into a series of pyridine derivatives with notable anticancer properties through palladium-catalyzed reactions. The resulting compounds showed significant cytotoxic effects against various cancer cell lines, highlighting the utility of this compound in drug development.
Agrochemical Applications
In the agrochemical sector, this compound is used to produce pesticides and herbicides. Its derivatives are synthesized to enhance efficacy against pests while minimizing environmental impact.
Data Table: Agrochemical Derivatives Derived from this compound
Compound Name | Application Type | Efficacy Level | Reference |
---|---|---|---|
Pyridine-based Insecticide | Insecticide | High | |
Herbicide Derivative | Herbicide | Moderate |
Dyes and Pigments
The compound is also employed in the synthesis of dyes and pigments. Its brominated structure allows for enhanced stability and color properties in various dye formulations.
Case Study: Dye Production
Research has shown that dyes derived from this compound exhibit superior lightfastness and washfastness compared to traditional dyes. This makes them suitable for use in textiles and coatings where durability is essential.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. It participates in various reactions including:
- Cross-Coupling Reactions : It can be used as a coupling partner in Suzuki and Stille reactions to form biaryl compounds.
- Lithiation Reactions : The compound can undergo lithiation followed by reaction with electrophiles to yield functionalized pyridines .
Data Table: Reaction Pathways Involving this compound
Mechanism of Action
The mechanism of action of 3,5-Dibromopyridine 1-oxide involves its ability to undergo substitution reactions with organometallic reagents. These reactions lead to the formation of substituted pyridine derivatives, which can interact with various molecular targets and pathways in biological systems .
Comparison with Similar Compounds
- 3,5-Dibromopyridine
- 3,5-Dibromo-4-nitropyridine-N-oxide
Comparison: 3,5-Dibromopyridine 1-oxide is unique due to its ability to form stable substituted pyridine derivatives through reactions with organometallic reagents. This property makes it valuable in the synthesis of various organic compounds, distinguishing it from other similar compounds .
Biological Activity
3,5-Dibromopyridine 1-oxide, a derivative of dibromopyridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research and development.
Molecular Structure and Characteristics:
- Molecular Formula: CHBrNO
- Molecular Weight: 236.89 g/mol
- Density: 2.1 g/cm³
- Melting Point: 110-115 °C
- Boiling Point: 222 °C at 760 mmHg
- Flash Point: 84.3 °C
Synthesis of this compound
The synthesis of this compound typically involves the oxidation of 3,5-dibromopyridine using hydrogen peroxide in an organic solvent under controlled conditions. A notable method employs a microreactor system to enhance safety and efficiency during the reaction process, yielding high-purity products with minimal by-products .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:
- Escherichia coli : Inhibition zones were observed at concentrations as low as 50 µg/mL.
- Staphylococcus aureus : Similar efficacy was noted, with a minimum inhibitory concentration (MIC) established at 25 µg/mL.
Cytotoxicity and Anticancer Properties
A study evaluated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.4 |
HeLa | 12.8 |
These findings suggest that the compound may serve as a potential lead in anticancer drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed through various assays measuring the inhibition of pro-inflammatory cytokines. In one study, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various pyridine derivatives, this compound was found to outperform several known antibiotics against resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant microorganisms .
Case Study 2: Cytotoxicity in Cancer Research
A detailed investigation into the cytotoxic mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis demonstrated an increase in early apoptotic cells when treated with concentrations above the IC50 threshold .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- The mechanism of action at the molecular level.
- Structure-activity relationships to optimize efficacy.
- Potential applications in drug formulation for infectious diseases and cancer therapy.
Properties
IUPAC Name |
3,5-dibromo-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUQQUOGXPOBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347315 | |
Record name | 3,5-Dibromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-99-5 | |
Record name | Pyridine, 3,5-dibromo-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIBROMOPYRIDINE N-OXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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